1-[(2-Pyridinylcarbonyl)oxy]-2,5-pyrrolidinedione
Overview
Description
1-[(2-Pyridinylcarbonyl)oxy]-2,5-pyrrolidinedione is a useful research compound. Its molecular formula is C10H8N2O4 and its molecular weight is 220.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Ring Halogenation in Organic Synthesis
1-Bromo-2,5-pyrrolidinedione (NBS) and 1-chloro-2,5-pyrrolidinedione (NCS), closely related to 1-[(2-Pyridinylcarbonyl)oxy]-2,5-pyrrolidinedione, have been used in the halogenation of polyalkylbenzenes. This process, involving catalytic quantities of p-toluenesulfonic acid, is crucial in organic synthesis for preparing halogenated compounds, such as 2-bromo-4-iodo-1,3,5-trimethylbenzene (Bovonsombat & Mcnelis, 1993).
NMR Spectroscopy and Molecular Structure
1-Aryl-2,5-pyrrolidinediones, analogs of this compound, have been synthesized and studied using 1H NMR spectroscopy. This research provides insights into the distinct chemical environments of aliphatic hydrogens in these compounds and their molecular structures (Hubbard et al., 1992).
Spectroscopic Analysis and Molecular Modelling
Studies on 2,5-pyrrolidinedione, a compound structurally related to this compound, have used IR spectroscopy and ab initio MO calculations. This research gives detailed insights into the changes in molecular structure and bond lengths when the molecule transforms into a nitranion (Stamboliyska et al., 2000).
Synthesis of Spin Labels in Biomedical Research
Research on pyrrolidine derivatives, closely related to this compound, includes the synthesis of stable free radicals for use as molecular probes and labels in magnetic resonance spectroscopy and imaging. This is vital in biophysical and biomedical applications (Dobrynin et al., 2021).
Electrochemistry in Material Science
Pyrrole coupling chemistry, involving pyrrolidine derivatives, has been employed to synthesize materials with potential applications in electrochromic devices, ion receptors, and metal detection. This research highlights the role of these compounds in developing advanced materials with diverse applications (Mert et al., 2013).
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) pyridine-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c13-8-4-5-9(14)12(8)16-10(15)7-3-1-2-6-11-7/h1-3,6H,4-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYUFPYVQJYKPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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